

Application Notes and Protocols: In Vitro Characterization of FGFR2-IN-3

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Compound of Interest

Compound Name: FGFR2-IN-3

Cat. No.: B11932302

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Audience: Researchers, scientists, and drug development professionals.

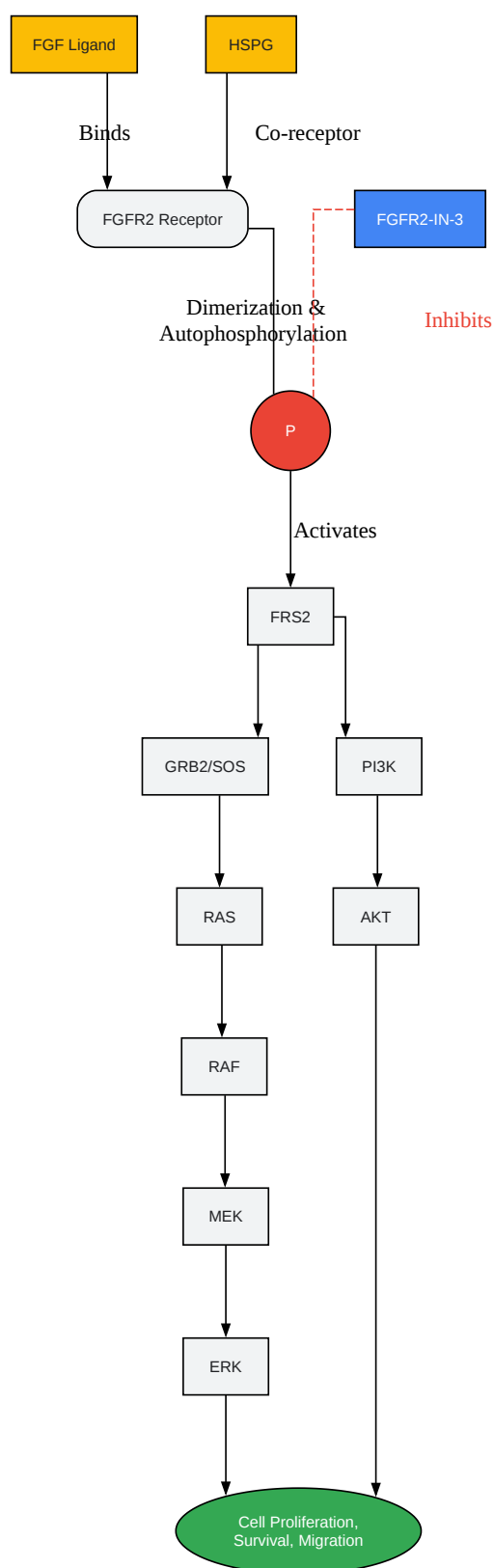
Introduction

Fibroblast Growth Factor Receptor 2 (FGFR2) is a member of the receptor tyrosine kinase (RTK) family.[1][2] Upon binding to fibroblast growth factor (FGF) ligands, FGFR2 dimerizes, leading to autophosphorylation of its intracellular kinase domain.[3][4] This activation triggers downstream signaling cascades, including the RAS-MAPK and PI3K-AKT pathways, which are crucial for regulating cell proliferation, survival, differentiation, and migration.[5][6][7] Genetic aberrations such as gene amplification, mutations, or fusions involving FGFR2 can lead to constitutive activation of these pathways, driving oncogenesis in various cancers, including gastric, breast, and cholangiocarcinoma.[6][8][9] Consequently, FGFR2 has emerged as a significant therapeutic target. **FGFR2-IN-3** is a small molecule inhibitor designed to target the kinase activity of FGFR2, offering a potential therapeutic strategy for FGFR2-driven malignancies.[10]

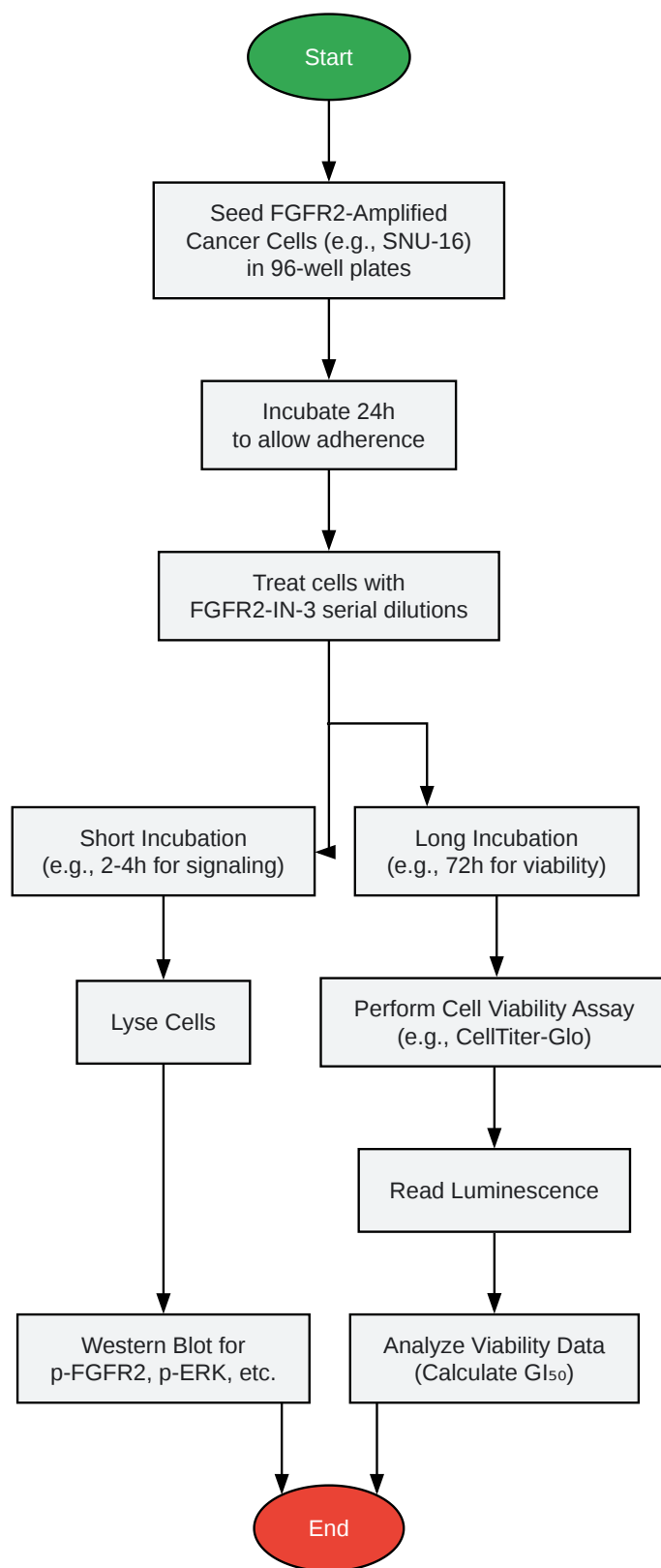
These application notes provide detailed protocols for the in vitro evaluation of **FGFR2-IN-3**, including a biochemical kinase assay to determine its direct inhibitory activity on recombinant FGFR2 and a cell-based assay to assess its effect on FGFR2 signaling and cell viability in a relevant cancer cell line model.

FGFR2 Signaling Pathway

The binding of an FGF ligand, in concert with heparan sulfate proteoglycans (HSPG), induces the dimerization and activation of FGFR2.[1][3] This leads to the phosphorylation of key intracellular substrates, such as FRS2, which then recruits adaptor proteins like GRB2 and GAB1.[5] These events initiate downstream signaling through the MAPK and PI3K/AKT pathways, ultimately promoting cellular processes such as proliferation and survival.[5][7]







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